molecular formula C13H13NO4 B7738987 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 5866-54-6

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No. B7738987
Key on ui cas rn: 5866-54-6
M. Wt: 247.25 g/mol
InChI Key: VNGGYIBIGOOVNP-UHFFFAOYSA-N
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Patent
US06413956B1

Procedure details

A mixture of ethyl 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylate (1.22 g, 4.96 mmol), 1N NaOH (25 mL), and ethanol (5 mL) is heated at reflux for 1.5 h. The reaction mixture is cooled in an ice bath, acidified with aqueous HCl, and the precipitate is collected, rinsed with water and dried to give 0.95 g of 6-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]([C:13]([O:15]CC)=[O:14])[C:6]2=[O:18].[OH-].[Na+].Cl>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]([C:13]([OH:15])=[O:14])[C:6]2=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1)C(=O)OCC)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(=CNC2=CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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